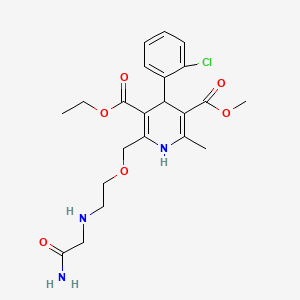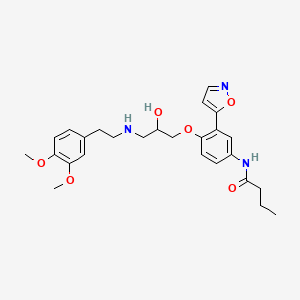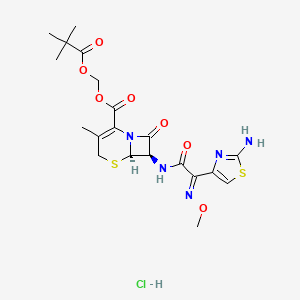
Cefetamet-Pivoxil-Hydrochlorid
Übersicht
Beschreibung
Cefetametpivoxilhydrochlorid ist ein orales Cephalosporin-Antibiotikum der dritten Generation. Es ist ein Prodrug, das im Körper zu dem aktiven Wirkstoff Cefetamet hydrolysiert wird. Diese Verbindung ist bekannt für ihre ausgezeichnete Wirksamkeit gegen wichtige respiratorische Krankheitserreger wie Streptococcus pneumoniae, Haemophilus influenzae und Moraxella catarrhalis . Es ist besonders wirksam gegen Beta-Lactamase-produzierende Stämme von H. influenzae und M. catarrhalis .
Wissenschaftliche Forschungsanwendungen
Cefetametpivoxilhydrochlorid wurde ausgiebig auf seine Anwendungen in der Medizin untersucht, insbesondere bei der Behandlung von Infektionen der Atemwege, Harnwegsinfektionen und Mittelohrentzündungen . Es hat eine vergleichbare Wirksamkeit wie andere etablierte Antibiotika wie Cefaclor, Amoxicillin und Cefixim bei der Behandlung von ambulant erworbenen Infektionen der Atemwege gezeigt . Darüber hinaus wurde Cefetametpivoxilhydrochlorid auf sein Potenzial untersucht, Neisseria gonorrhoeae sowohl bei Männern als auch bei Frauen auszurotten . Seine breite Wirksamkeit gegen Enterobacteriaceae macht es zu einer wertvollen Option für die Behandlung verschiedener bakterieller Infektionen .
Wirkmechanismus
Cefetametpivoxilhydrochlorid übt seine bakterizide Wirkung aus, indem es den letzten Transpeptidierungsschritt der Peptidoglykansynthese in der bakteriellen Zellwand hemmt . Diese Hemmung wird durch die Bindung an eines oder mehrere der Penicillin-bindenden Proteine (PBPs) erreicht, die für die Zellwandsynthese essentiell sind . Durch die Verhinderung der Vernetzung von Peptidoglykanketten stört Cefetametpivoxilhydrochlorid die strukturelle Integrität der bakteriellen Zellwand, was zu Zelllyse und Zelltod führt .
Wirkmechanismus
Target of Action
Cefetamet Pivoxil Hydrochloride, also known as Cefetamet Pivoxil or Globocef, primarily targets the Penicillin-binding Proteins (PBPs) in bacterial cells . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Cefetamet Pivoxil Hydrochloride exerts its bactericidal action by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall . This inhibition is achieved by the compound binding to one or more of the Penicillin-binding Proteins (PBPs) . This interaction disrupts the cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of the bacterial cell wall. Cefetamet Pivoxil Hydrochloride inhibits transpeptidase, thus preventing the cross-linking of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to the death of the bacteria .
Pharmacokinetics
Cefetamet Pivoxil Hydrochloride is an orally absorbed prodrug ester of the microbiologically active cephalosporin, cefetamet . The prodrug ester is completely hydrolyzed to the active compound cefetamet on its first pass through the gut wall, the liver, or both . The average pharmacokinetic parameters from 152 healthy volunteers were: total body clearance 136 ml/min (8.16 L/h); renal clearance 119 ml/min (7.14 L/h); nonrenal clearance 17 ml/min (1.02 L/h); volume of distribution at steady-state 0.29 L/kg; terminal elimination half-life 2.2 hours; 88% of the dose recovered in the urine .
Result of Action
The result of the action of Cefetamet Pivoxil Hydrochloride is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the structural integrity of the bacteria is compromised, leading to cell death . This makes Cefetamet Pivoxil Hydrochloride effective against a variety of bacterial infections .
Action Environment
The action of Cefetamet Pivoxil Hydrochloride can be influenced by environmental factors such as the presence of food. The absolute bioavailability of Cefetamet Pivoxil Hydrochloride tablets is enhanced by the presence of food . This food effect is observed when Cefetamet Pivoxil Hydrochloride is administered within 1 hour of a meal .
Biochemische Analyse
Biochemical Properties
Cefetamet pivoxil hydrochloride plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. The active compound, cefetamet, interacts with penicillin-binding proteins (PBPs) such as PBP 1a and PBP 3, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . By binding to these PBPs, cefetamet disrupts the cell wall synthesis, leading to bacterial cell lysis and death .
Cellular Effects
Cefetamet pivoxil hydrochloride affects various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their growth and proliferation by disrupting cell wall synthesis . This compound does not significantly affect human cells, as human cells lack the PBPs targeted by cefetamet. It can influence the gut microbiota, potentially leading to gastrointestinal side effects such as diarrhea and nausea .
Molecular Mechanism
The molecular mechanism of action of cefetamet pivoxil hydrochloride involves binding to PBPs on the bacterial cell membrane. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall . The inhibition of this process results in the weakening of the cell wall and ultimately leads to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cefetamet pivoxil hydrochloride can change over time. The compound is stable under normal storage conditions but can degrade when exposed to extreme temperatures or pH levels . In vitro studies have shown that cefetamet maintains its antibacterial activity for extended periods, but its efficacy can decrease over time due to degradation . Long-term effects on cellular function have not been extensively studied, but no significant adverse effects have been reported .
Dosage Effects in Animal Models
The effects of cefetamet pivoxil hydrochloride vary with different dosages in animal models. At therapeutic doses, cefetamet effectively treats bacterial infections without causing significant toxicity . At high doses, it can cause adverse effects such as gastrointestinal disturbances and renal toxicity . The threshold for these effects varies depending on the species and the specific dosage administered .
Metabolic Pathways
Cefetamet pivoxil hydrochloride is metabolized in the body through hydrolysis to release the active compound, cefetamet . This process occurs primarily in the gastrointestinal tract during absorption . Cefetamet is then distributed throughout the body and excreted unchanged in the urine . The primary enzymes involved in its metabolism are esterases, which catalyze the hydrolysis of the prodrug .
Transport and Distribution
Cefetamet pivoxil hydrochloride is transported and distributed within cells and tissues through passive diffusion . After hydrolysis, cefetamet is absorbed into the bloodstream and distributed to various tissues, including the lungs, kidneys, and urinary tract . The compound is not extensively bound to plasma proteins, allowing for efficient distribution and elimination .
Subcellular Localization
The subcellular localization of cefetamet pivoxil hydrochloride is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles within human cells . Its activity is confined to the extracellular space, where it interacts with bacterial PBPs .
Vorbereitungsmethoden
Die Herstellung von Cefetametpivoxilhydrochlorid beinhaltet eine mehrstufige Syntheseroute. Der Prozess beginnt mit der Reaktion von (Z)-2-(2-Aminothiazol-4-yl)-2-Methoxyiminoessigsäure mit p-Nitrophenol, gefolgt von der Zugabe von 7-ADCA (7-Aminocephalosporansäure). Das Reaktionsgemisch wird dann gerührt, und der pH-Wert wird unter Verwendung von Salzsäure eingestellt, um Cefetamet zu erhalten . Im nächsten Schritt wird Cefetamet mit Iodmethylpivalat umgesetzt, und Salzsäure wird hinzugefügt, um die Salzform zu erzeugen, was zu Cefetametpivoxilhydrochlorid führt .
Analyse Chemischer Reaktionen
Cefetametpivoxilhydrochlorid unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse, die es in seine aktive Form, Cefetamet, umwandelt. Die Verbindung kann auch an Substitutionsreaktionen teilnehmen, insbesondere mit Beta-Lactamase-Enzymen, die von bestimmten Bakterien produziert werden. Diese Reaktionen beinhalten typischerweise die Verwendung von Reagenzien wie Salzsäure und Iodmethylpivalat . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Cefetamet, das eine breite antibakterielle Wirkung zeigt .
Vergleich Mit ähnlichen Verbindungen
Cefetametpivoxilhydrochlorid ist vergleichbar mit anderen Cephalosporinen der dritten Generation wie Cefuroxim-Axetil, Cefpodoxim-Proxetil und Cefixim . Diese Verbindungen teilen ähnliche Wirkmechanismen und antibakterielle Spektren. Cefetametpivoxilhydrochlorid ist einzigartig in seiner verbesserten Stabilität gegenüber Beta-Lactamasen und seiner breiten Wirksamkeit gegen sowohl Gram-positive als auch Gram-negative Bakterien . Andere ähnliche Verbindungen umfassen Cefadroxil, Cefaclor und Cefuroxim-Axetil, die ebenfalls zur Behandlung von Infektionen der Atemwege und Harnwege eingesetzt werden .
Eigenschaften
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAOHMIKXULDKJ-IZXJIOGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111696-23-2 | |
| Record name | Cefetamet pivoxil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111696-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 15-8075 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111696232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFETAMET PIVOXIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE9732GFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefetamet exert its antibacterial effect?
A1: Cefetamet, the active metabolite of Cefetamet pivoxil, acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. It does so by binding to penicillin-binding proteins (PBPs), specifically transpeptidases, which are crucial enzymes for the final stages of peptidoglycan synthesis. [] This disruption leads to a weakened cell wall and eventually bacterial cell death. []
Q2: What is the chemical structure of Cefetamet pivoxil hydrochloride?
A2: Cefetamet pivoxil hydrochloride is a cephalosporin ester prodrug. It consists of a cephem nucleus linked to a pivoxil group at the 3' position and a methylthiotetrazole group at the 5' position. The hydrochloride salt is formed at the 7' amino group. [, ]
Q3: What is the molecular formula and weight of Cefetamet pivoxil hydrochloride?
A3: The molecular formula is C20H25N5O6S2 • HCl. The molecular weight is 504.01 g/mol.
Q4: How does the presence of excipients affect the stability and solubility of Cefetamet pivoxil hydrochloride?
A5: Excipients can significantly influence Cefetamet pivoxil hydrochloride's physicochemical properties. [] For instance, the choice of excipient can impact its solubility in different acceptor fluids, dissolving rate, and even its chemical stability during storage and thermolysis. []
Q5: Are there any reported interactions between Cefetamet pivoxil hydrochloride and specific excipients?
A6: Yes, FTIR spectroscopy studies have revealed interactions between Cefetamet pivoxil hydrochloride and excipients like mannitol, hydroxypropyl methyl cellulose, pregelatinized starch, lactose monohydrate, magnesium stearate, and polyvinylpyrrolidone. [] These interactions occur at specific domains within the Cefetamet pivoxil hydrochloride molecule and are believed to contribute to the altered physicochemical properties observed. []
Q6: How is Cefetamet pivoxil absorbed and metabolized in the body?
A7: Cefetamet pivoxil is an oral prodrug that undergoes hydrolysis to its active form, Cefetamet, during its first pass through the gut wall and/or liver. [] This process is not significantly affected by food intake, antacids, or ranitidine, although some individuals may experience delayed absorption. []
Q7: How is Cefetamet eliminated from the body?
A8: Cefetamet, the active form, is primarily eliminated unchanged in the urine via glomerular filtration. [] Dosage adjustments may be necessary for patients with renal insufficiency as elimination is directly proportional to kidney function. []
Q8: Does age influence the pharmacokinetics of Cefetamet pivoxil?
A9: While age doesn't seem to impact the bioavailability of Cefetamet pivoxil, the clearance of Cefetamet is generally higher in children and lower in the elderly compared to young adults. [, ]
Q9: Does food intake affect the absorption of Cefetamet pivoxil?
A10: Yes, while the overall effect of food on Cefetamet pivoxil absorption is not dramatic, research suggests that taking it within an hour of a meal enhances its absorption. []
Q10: Has Cefetamet pivoxil been studied in clinical trials for specific infections?
A10: Cefetamet pivoxil has been investigated in clinical trials for various infections, demonstrating comparable or superior efficacy to established treatments. These include:
- Community-acquired pneumonia: Studies show effectiveness comparable to amoxicillin and cefaclor in adults and children. [, ]
- Upper respiratory tract infections: Efficacy is comparable to cefaclor, amoxicillin, and cefixime. []
- Acute bacterial rhinosinusitis: A recent study demonstrated comparable efficacy and safety to cefdinir in Korean patients. []
- Group A beta-hemolytic streptococcal pharyngotonsillitis: A 7-day course was as effective as a 10-day course of phenoxymethylpenicillin. [, ]
- Complicated urinary tract infections: Similar efficacy was observed compared to cefadroxil, cefaclor, and cefuroxime axetil. [, ]
- Otitis media: Successful outcomes were observed in children treated with cefetamet pivoxil compared to cefaclor. []
- Uncomplicated gonorrhea: Single doses of Cefetamet pivoxil were highly effective. []
Q11: Are there known mechanisms of resistance to Cefetamet?
A13: While Cefetamet exhibits stability against beta-lactamases produced by certain bacteria like H. influenzae and M. catarrhalis, its use may be limited in areas with a high prevalence of penicillin-resistant S. pneumoniae. []
Q12: What are some challenges in formulating Cefetamet pivoxil hydrochloride and what strategies can be employed to overcome them?
A14: One significant challenge is its bitter taste, particularly problematic in formulations for children. [, ] Taste-masking techniques, like particle coating with acrylic acid polymers, are being explored to improve palatability. [] Additionally, developing dispersible tablets and dry syrups offers alternative delivery methods for pediatric and geriatric patients who struggle with swallowing conventional tablets. []
Q13: What analytical techniques are commonly employed to quantify Cefetamet pivoxil hydrochloride?
A15: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying Cefetamet pivoxil hydrochloride in both bulk drug substances and formulated products. [, , ]
Q14: Are there standardized methods for determining residual solvents in Cefetamet pivoxil hydrochloride?
A16: Yes, research has focused on standardizing methods for determining residual solvents in Cefetamet pivoxil hydrochloride. [] Capillary gas chromatography (CGC) with appropriate columns and detection systems is a preferred method, ensuring product quality and safety. [, ]
Q15: What is the general safety profile of Cefetamet pivoxil?
A17: Clinical trials indicate Cefetamet pivoxil is generally well-tolerated, with a safety profile similar to other oral cephalosporins. [, ] Gastrointestinal side effects are the most commonly reported, typically mild and transient. [, , ]
Q16: Are there any reported cases of serious adverse effects associated with Cefetamet pivoxil hydrochloride?
A18: While rare, there have been isolated case reports of hepatic adverse drug reactions associated with cefetamet pivoxil hydrochloride for suspension. [] These cases highlight the importance of monitoring liver function in patients receiving this medication, particularly in liquid formulations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


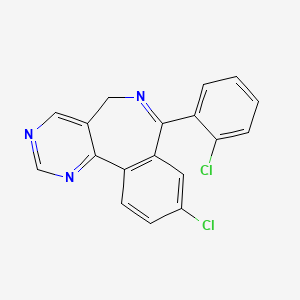
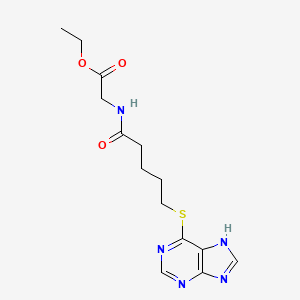
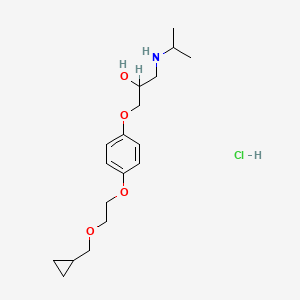

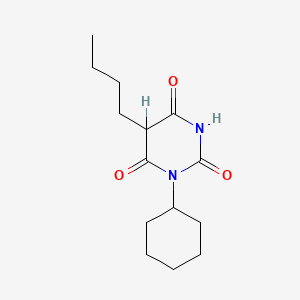




![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)


